H-Ala-Gly-Gly-Gly-OH

Aminopeptidase Enzyme Kinetics Substrate Specificity

Select H-Ala-Gly-Gly-Gly-OH for your enzymology research. This tetrapeptide features a critical L-alanine N-terminus, essential for aminopeptidase recognition and stereospecific cleavage studies, distinguishing it from inactive D-alanine analogs or shorter tripeptides. Use this well-characterized model compound to investigate enzyme active site constraints and optimize SPPS/LPPS protocols with reproducible outcomes.

Molecular Formula C9H16N4O5
Molecular Weight 260.25 g/mol
CAS No. 5123-42-2
Cat. No. B1277746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Gly-Gly-Gly-OH
CAS5123-42-2
Molecular FormulaC9H16N4O5
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
InChIInChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1
InChIKeyKEULKIZRPKJGIH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Gly-Gly-Gly-OH (CAS 5123-42-2): A Defined Tetrapeptide Model Substrate for Enzymatic Assays


H-Ala-Gly-Gly-Gly-OH (CAS 5123-42-2) is a linear tetrapeptide composed of an N-terminal L-alanine followed by three glycine residues [1]. With a molecular formula of C9H16N4O5 and a molecular weight of 260.25 g/mol, it belongs to the class of short synthetic peptides . Its primary utility in biochemical research is as a defined substrate for studying peptidase and protease kinetics, serving as a model compound for investigating enzyme specificity and catalytic mechanisms .

Beyond Generic Peptides: Why H-Ala-Gly-Gly-Gly-OH Cannot Be Interchanged with Similar Oligopeptides


In enzymology and peptide research, the precise amino acid sequence dictates substrate-enzyme interactions and cleavage kinetics. Substituting H-Ala-Gly-Gly-Gly-OH with another tetrapeptide, such as H-Gly-Gly-Gly-Gly-OH, introduces a different N-terminal residue (Ala vs. Gly) that directly impacts the enzyme's active site recognition and catalytic efficiency [1]. Similarly, using the D-stereoisomer (H-D-Ala-Gly-Gly-Gly-OH) alters the stereospecificity of binding, leading to significantly different hydrolysis rates [2]. Furthermore, altering the chain length to a tripeptide (e.g., H-Ala-Gly-Gly-OH) or pentapeptide can change both the binding affinity and the transpeptidation/hydrolysis ratio [3]. These subtle but critical sequence-dependent variations mean that data generated with one peptide model cannot be reliably extrapolated to another, underscoring the need for a specific, well-characterized compound for reproducible scientific outcomes.

Quantitative Differentiation of H-Ala-Gly-Gly-Gly-OH: Head-to-Head Performance Data Against Key Analogs


Comparative Hydrolysis Efficiency: H-Ala-Gly-Gly-Gly-OH vs. H-Ala-Gly-Gly-OH with DmpA Aminopeptidase

While H-Ala-Gly-Gly-OH is identified as the 'best-hydrolysed' substrate for the DmpA aminopeptidase from Ochrobactrum anthropi, the tetrapeptide H-Ala-Gly-Gly-Gly-OH is also 'efficiently hydrolysed' [1]. This demonstrates that the enzyme can accommodate the longer chain length, albeit with potentially different catalytic efficiency. This provides a key comparative benchmark: if a researcher's assay requires a longer peptide backbone for steric or mechanistic reasons, H-Ala-Gly-Gly-Gly-OH offers a viable alternative to the optimal tripeptide substrate.

Aminopeptidase Enzyme Kinetics Substrate Specificity

Stereospecific Hydrolysis: L-Ala-Gly-Gly-Gly-OH vs. D-Ala-Gly-Gly-Gly-OH with Aminopeptidase N

A study on photosensitive tetrapeptide transport revealed that a derivative of the L-isomer (L-Ala-Gly-Gly) is a good substrate for porcine and rat aminopeptidases N, while the corresponding derivative of the D-isomer is 'not hydrolyzed at all' [1]. Although this data is for a modified tetrapeptide (with an azido-phenylalanine group) and uses a tripeptide core (Ala-Gly-Gly), it provides strong class-level inference for the native tetrapeptide H-Ala-Gly-Gly-Gly-OH. It establishes the critical importance of the L-stereochemistry at the N-terminus for enzymatic recognition and hydrolysis by a common exopeptidase.

Stereospecificity Aminopeptidase N Enzymatic Stability

Chain Length Dependence: Tetrapeptide vs. Tripeptide Hydrolysis by DmpA

The DmpA aminopeptidase exhibits a clear preference for chain length. While the tripeptide L-Ala-Gly-Gly is the best substrate, the enzyme is reported to also efficiently hydrolyze tetra- and penta-peptides [1]. This indicates that the enzyme's active site can accommodate longer peptides, but the optimal fit is with three residues. This finding is critical for researchers: if a tetrapeptide is required for a particular assay design (e.g., to include a specific internal sequence or for steric reasons), H-Ala-Gly-Gly-Gly-OH is a demonstrated, albeit not optimal, substrate for this enzyme family.

Chain Length Specificity Aminopeptidase Substrate Profiling

Optimal Application Scenarios for H-Ala-Gly-Gly-Gly-OH Based on Differentiated Evidence


Enzymatic Assays Requiring a Tetrapeptide Substrate for Steric or Mechanistic Studies

H-Ala-Gly-Gly-Gly-OH is the appropriate choice when the research protocol demands a tetrapeptide substrate, for instance, to mimic the size of a longer peptide hormone or to study the steric constraints of an enzyme's active site. Its demonstrated, though not maximal, hydrolysis by DmpA aminopeptidase confirms it as a valid substrate when a tripeptide is unsuitable due to experimental design .

Investigations of Aminopeptidase Stereospecificity and N-Terminal Recognition

The compound's L-alanine N-terminus is critical for its recognition and hydrolysis by aminopeptidases, as evidenced by the complete lack of activity on a D-alanine analog . Therefore, H-Ala-Gly-Gly-Gly-OH is ideally suited for studies aimed at defining the stereochemical requirements of N-terminal exopeptidases or for assays where specific L-amino acid cleavage is being monitored.

Peptide Synthesis Method Development and Optimization

As a defined, short peptide, H-Ala-Gly-Gly-Gly-OH serves as a fundamental building block and a reliable model compound for developing and troubleshooting solid- and liquid-phase peptide synthesis (SPPS/LPPS) protocols . Its sequence simplicity allows researchers to focus on optimizing coupling and deprotection steps without the confounding variables of complex side-chain chemistry.

Technical Documentation Hub

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